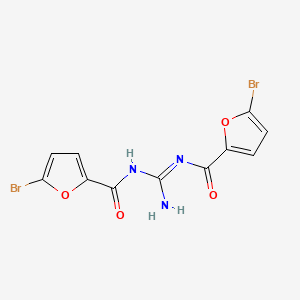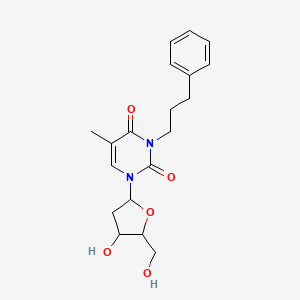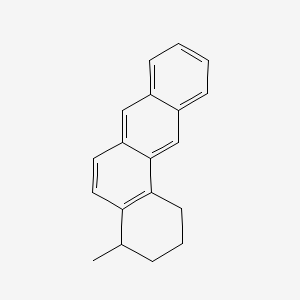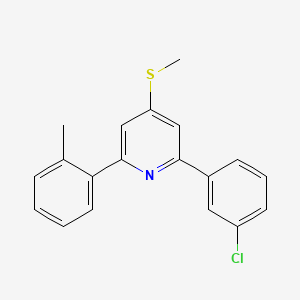
N,N'-di-(5-bromo-2-furoyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(5-bromo-2-furoyl)guanidine: is a guanidine derivative characterized by the presence of two 5-bromo-2-furoyl groups attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(5-bromo-2-furoyl)guanidine typically involves the reaction of 5-bromo-2-furoyl chloride with guanidine. The reaction is carried out in an organic solvent such as dichloromethane or benzene, under reflux conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of N,N’-Bis(5-bromo-2-furoyl)guanidine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(5-bromo-2-furoyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the furoyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The furoyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the furoyl groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(5-bromo-2-furoyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(5-bromo-2-furoyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
N,N’-Bis(5-bromo-2-methylphenyl)guanidine: Similar in structure but with methylphenyl groups instead of furoyl groups.
N,N’-Bis(5-chloro-2-furoyl)guanidine: Similar but with chlorine atoms instead of bromine.
Uniqueness: N,N’-Bis(5-bromo-2-furoyl)guanidine is unique due to the presence of the 5-bromo-2-furoyl groups, which impart specific chemical and biological properties. These properties make it particularly useful in applications requiring strong and stable interactions with biological molecules .
Propiedades
Número CAS |
62120-12-1 |
|---|---|
Fórmula molecular |
C11H7Br2N3O4 |
Peso molecular |
405.00 g/mol |
Nombre IUPAC |
5-bromo-N-[N'-(5-bromofuran-2-carbonyl)carbamimidoyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H7Br2N3O4/c12-7-3-1-5(19-7)9(17)15-11(14)16-10(18)6-2-4-8(13)20-6/h1-4H,(H3,14,15,16,17,18) |
Clave InChI |
LKAFVFNHRWUAFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C(=O)NC(=NC(=O)C2=CC=C(O2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)




![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)
